![molecular formula C18H26N2O5S2 B10815957 N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-propyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10815957.png)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-propyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-propyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H26N2O5S2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-propyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique combination of a dioxidotetrahydrothiophene moiety and a pyrrolidinylsulfonyl substitution on a benzamide framework. Its molecular structure is significant for its interaction with various biological targets.
Research indicates that this compound may act as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator , which is crucial in modulating neuronal excitability and various physiological processes. The activation of GIRK channels can lead to hyperpolarization of neurons, thereby influencing neurotransmitter release and neuronal signaling pathways .
Antitumor Activity
A series of studies have evaluated the antitumor potential of similar compounds within the pyrazolo[3,4-b]pyridine derivatives. For instance, compounds exhibiting structural similarities to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines. Notably, compounds with similar moieties have been tested against lung cancer cell lines such as A549 and HCC827, demonstrating significant cytotoxic effects with IC50 values ranging from 6.26 to 20.46 μM .
Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial properties. Similar derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, with some exhibiting notable antibacterial activity. The presence of the dioxidotetrahydrothiophene moiety is hypothesized to enhance interaction with bacterial membranes, leading to increased permeability and subsequent bacterial death .
Study 1: Antitumor Efficacy
In a study examining the antiproliferative effects of related compounds on lung cancer cell lines, it was found that the introduction of specific substituents significantly influenced biological activity. For example, compounds with a pyrrolidinyl group exhibited enhanced activity compared to those lacking this feature. The study concluded that further optimization of chemical structures could yield more potent antitumor agents .
Study 2: GIRK Channel Modulation
Another significant study focused on the modulation of GIRK channels by similar compounds. The findings suggested that the structural complexity associated with the dioxidotetrahydrothiophene moiety plays a critical role in selective channel activation. This selectivity is essential for therapeutic applications targeting neurological disorders.
Data Tables
Properties
Molecular Formula |
C18H26N2O5S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-propyl-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H26N2O5S2/c1-2-10-20(16-9-13-26(22,23)14-16)18(21)15-5-7-17(8-6-15)27(24,25)19-11-3-4-12-19/h5-8,16H,2-4,9-14H2,1H3 |
InChI Key |
PNPGRICDOGELQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.